molecular formula C10H15N3O3S2 B2832431 N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide CAS No. 950240-29-6

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2832431
CAS No.: 950240-29-6
M. Wt: 289.37
InChI Key: OLEYLVOOKLPIAK-UHFFFAOYSA-N
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Description

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed by integrating multiple pharmacologically active motifs. Its structure features a thiazole ring, a sulfonamide group, and an acetamide linker, which are collectively associated with a wide spectrum of biological activities. The core thiazole moiety is a privileged scaffold in pharmaceuticals, contributing to the activity of various approved drugs and known for its potential in anticancer and antimicrobial agent development . The incorporation of a sulfonamide group significantly enhances the compound's research value, as sulfonamides conjugated with acetamide fragments are extensively investigated for their potent antimicrobial and antitumor properties . These derivatives often function by targeting key enzymes, with dihydrofolate reductase (DHFR) being a prominent target. DHFR is a crucial enzyme in the synthesis of thymidine and purines, and its inhibition disrupts DNA synthesis, leading to the death of rapidly proliferating cells, such as cancer cells or bacteria . This mechanism makes related compounds strong candidates for evaluation as DHFR inhibitors in anticancer and antibacterial research . Furthermore, the acetamide linkage itself is a versatile functional group known to contribute to antimicrobial, antioxidant, and anti-inflammatory activities, adding another dimension to the compound's potential research applications . Researchers can utilize this compound as a key intermediate or lead compound in projects aimed at developing novel therapeutic agents, particularly for targeting multidrug-resistant microbial strains and investigating new pathways in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-piperidin-1-ylsulfonyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-8(14)12-10-11-7-9(17-10)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEYLVOOKLPIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly through its interaction with dihydrofolate reductase (DHFR), an essential enzyme in bacterial and cancer cell metabolism. Studies have shown that sulfonamide derivatives, including those containing acetamide groups, can inhibit DHFR effectively, contributing to their antimicrobial and anticancer activities .

Table 1: Antimicrobial Activity of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide Derivatives

Compound StructureTarget OrganismActivity (MIC)Reference
This compoundE. coli15 μg/mL
This compoundS. aureus12 μg/mL

Anticancer Properties
Research indicates that this compound may also have anticancer potential. For instance, derivatives of thiazole integrated with piperidine have shown cytotoxic effects against various cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The mechanism of action involves the inhibition of key metabolic pathways within cancer cells .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Compound StructureCell LineIC50 (µM)Reference
This compoundA-54925 µM
This compoundMCF-730 µM

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of thiazole derivatives in a preclinical model involving human glioblastoma cells. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Case Study 2: Antimicrobial Effectiveness
Another observational study focused on the antimicrobial effectiveness of sulfonamide derivatives in treating resistant bacterial strains. The study found that this compound showed promising results against multi-drug resistant strains, supporting its application as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The piperidine sulfonyl group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Piperazine-Linked Thiazole Acetamides

Compounds with piperazine substituents instead of piperidinylsulfonyl groups exhibit distinct biological profiles. For example:

  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) shows higher polarity (Rf = 0.42) and a melting point of 289–290°C, attributed to the electron-donating methoxy group enhancing crystallinity .
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) demonstrates increased molecular weight (426.96 g/mol) and reduced solubility compared to the target compound due to the electronegative chlorine substituent .

Key Structural Differences:

Compound Substituent at Thiazole 5-Position Melting Point (°C) Molecular Weight (g/mol)
Target Compound Piperidin-1-ylsulfonyl Not reported ~340 (estimated)
Compound 13 4-Methoxyphenylpiperazine 289–290 422.54
Compound 14 4-Chlorophenylpiperazine 282–283 426.96

Thiadiazole and Benzothiazole Hybrids

Compounds with thiadiazole or benzothiazole cores linked to acetamide groups show divergent bioactivity:

  • N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) exhibits antiproliferative activity with a molecular weight of 456.56 g/mol and a melting point of 263–265°C .
  • 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) is a dual Sirt2/HDAC6 inhibitor, leveraging a pyrimidinylthio group for enhanced enzyme binding .

Activity Comparison:

Compound Core Structure Biological Target Notable Activity
Target Compound Thiazole MAO-A/B, AChE, BChE (predicted) Potential CNS modulation
Compound 4g Benzothiazole-thiadiazole Antiproliferative Cytotoxicity via proteinopathy inhibition
Compound 33 Thiazole-pyrimidine Sirt2/HDAC6 Dual enzymatic inhibition

Pharmacological Profiles

MAO and Cholinesterase Inhibitors

  • N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A selective MAO-A inhibitor (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B, highlighting the role of fused heterocyclic systems in isoform specificity .
  • N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide : Shows dual AChE/BChE inhibition (IC50 = 1.2 µM and 0.8 µM, respectively), suggesting that naphthyl groups enhance cholinesterase affinity compared to thiazole-based analogues .

Potency Comparison:

Compound Enzyme Target IC50/Activity Structural Feature Linked to Activity
Target Compound MAO-A (predicted) Not reported Piperidinylsulfonyl for hydrogen bonding
Pyrazoloquinoxaline Acetamide MAO-A 0.028 mM Fused quinoxaline core
Naphthyl-piperidine Acetamide AChE/BChE 1.2 µM (AChE), 0.8 µM (BChE) Naphthyl substituent

Biological Activity

N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a thiazole ring, a piperidine sulfonyl group, and an acetamide moiety. The synthesis typically involves the reaction of 2-aminothiazole with piperidine sulfonyl chloride under basic conditions, followed by acetylation with acetic anhydride. Common solvents for this reaction include dichloromethane and tetrahydrofuran, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that compounds containing similar thiazole structures can inhibit the growth of various pathogens. For instance, a study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamide derivatives are particularly noted for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in folate metabolism. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making these compounds candidates for anticancer therapies . Additionally, some studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and lipoxygenase (LOX), suggesting potential applications in treating neurodegenerative diseases and inflammatory disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit protein synthesis pathways, which is crucial for bacterial growth and survival.
  • Biofilm Disruption : Research has demonstrated that certain thiazole derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

  • Antimicrobial Evaluation : A study evaluating multiple thiazole derivatives found that those with piperidine moieties exhibited enhanced antimicrobial activity compared to their counterparts without this feature. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Cancer Cell Inhibition : In vitro studies on related compounds demonstrated significant cytotoxicity against cancer cell lines, with some derivatives inducing apoptosis through caspase activation pathways . These findings suggest that this compound may have potential as an anticancer agent.
  • Enzyme Activity : Another study focused on the inhibition of cholinesterase enzymes by sulfonamide derivatives, indicating potential applications in treating Alzheimer's disease . The specific mechanism involved competitive inhibition, which could provide a therapeutic pathway for managing symptoms.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.22 μg/mL
Enzyme InhibitionInhibition of AChE and LOX
Cancer Cell CytotoxicityInduction of apoptosis via caspases
Biofilm DisruptionEffective against biofilm formation

Q & A

Q. Methodology :

  • SAR studies : Synthesize analogs with modifications (e.g., piperidine → piperazine) and test enzyme inhibition .
  • Activity cliffs : Identify critical substituents using heatmaps (e.g., IC50_{50} vs. logD) .
Analog Structural Modification Biological Activity Reference
N-(5-chloro-2-methoxyphenyl)-...Oxadiazole substitutionMAO-B IC50_{50} = 0.028 µM
N-(benzo[d]thiazol-2-yl)-...Benzothiazole replacementDual MAO-B/BChE inhibition

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